molecular formula C9H15FN2O B1476401 Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone CAS No. 1996760-95-2

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Cat. No. B1476401
CAS RN: 1996760-95-2
M. Wt: 186.23 g/mol
InChI Key: GAECZQJCKBQUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone is an organic compound belonging to the azetidine class of compounds. It is also known as 3-fluoroazetidine-4-carboxylic acid, 1-fluoropiperidine-3-ylmethyl ester, and 3-fluoroazetidine-4-carboxylic acid methyl ester. This compound has garnered attention in recent years due to its potential applications in the fields of medicine, chemistry, and biochemistry.

Scientific Research Applications

Pharmacological Research

Azetidines and piperidines are important scaffolds in medicinal chemistry. Compounds with these structures often exhibit significant biological activity and are used in drug discovery. For example, azetidinones have been studied for their pharmacological and biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Synthetic Chemistry

Azetidine derivatives are valuable intermediates in organic synthesis. They can be used to create complex molecules for pharmaceuticals or materials science. The synthesis of new azetidine derivatives is an active area of research, aiming to develop new methods for producing these compounds more efficiently .

Drug Development

The piperidine nucleus is a common feature in many drugs due to its pharmacophoric properties. It is utilized in various therapeutic applications, such as central nervous system agents, cardiovascular drugs, analgesics, antihistamines, and antipsychotics .

Biochemistry

Compounds containing azetidine and piperidine rings may interact with biological targets such as enzymes or receptors. For instance, inhibitors of the enzyme monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism, often contain piperidine motifs .

properties

IUPAC Name

azetidin-3-yl-(3-fluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c10-8-2-1-3-12(6-8)9(13)7-4-11-5-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAECZQJCKBQUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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